ent-卡乌烯醛

描述

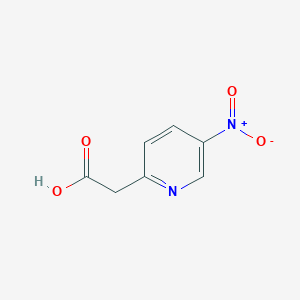

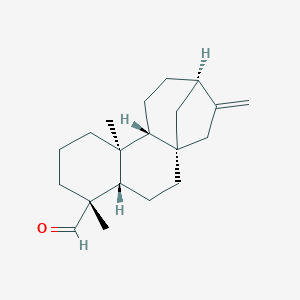

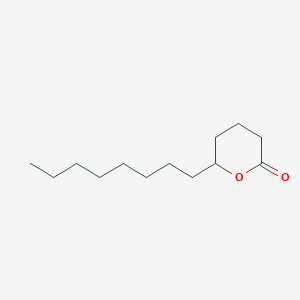

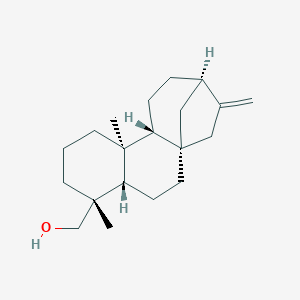

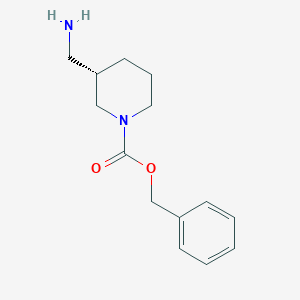

Ent-Kaurenal is a chemical compound with the molecular formula C20H30O . It is a diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C10H16 .

Synthesis Analysis

The synthesis of ent-Kaurenal involves key enzymes such as ent-Kaurene Synthase (KS) and ent-Kaurene Oxidase (KO). These enzymes catalyze early steps of the cyclization and oxidation reactions . For instance, in Scoparia dulcis, SdKS catalyzes a cyclization reaction from ent-CPP to ent-Kaurene, and SdKOs oxidize ent-Kaurene to ent-Kaurenoic acid .Molecular Structure Analysis

The molecular structure of ent-Kaurenal includes the arrangement of atoms and the chemical bonds that hold the atoms together. The ent-Kaurenal molecule contains a total of 54 bond(s) .Chemical Reactions Analysis

In the biosynthesis of Gibberellins (GAs), ent-Kaurene is oxidized to ent-Kaurenoic acid through three successive monooxygenations . This process involves the transformation of ent-Kaurene to ent-Kaurenoic acid via ent-Kaurenal as an intermediate .Physical And Chemical Properties Analysis

Ent-Kaurenal has a molecular weight of 286.4516 . More detailed physical and chemical properties may require further experimental analysis.科学研究应用

1. 植物激素生物合成中的作用

ent-卡乌烯醛在赤霉素(一组植物激素)的生物合成中起着至关重要的作用。它作为从香叶基香叶基二磷酸转化为赤霉素的转化过程中的中间体。研究表明,在正常玉米 (Zea mays L.) 的幼芽中,ent-卡乌烯逐步代谢为赤霉素 A(12)-醛,证明了玉米幼芽中涉及 ent-卡乌烯醛的代谢步骤 (铃木等人,1992)。类似地,已知真菌 Phaeosphaeria sp. L487 中的 ent-卡乌烯合酶催化香叶基香叶基二磷酸转化为 ent-卡乌烯,进一步突出了其在赤霉素生物合成中的作用 (川井等人,1997)。

2. 酶功能和进化

ent-卡乌烯醛的重要性延伸到其生物合成中涉及的酶功能。例如,在拟南芥的 ent-卡乌烯合酶中,鉴定出一个参与水分子猝灭 ent-卡乌烯基阳离子的单一氨基酸,说明了其形成中的生化复杂性 (川井等人,2011)。此外,对来自赤霉素生物合成的多功能细胞色素 P450 卡乌烯氧化酶 CYP701A3 的表征,证明了从 ent-卡乌烯转化为其他形式(包括 ent-卡乌烯醛)所涉及的复杂多步骤反应 (莫罗内等人,2010)。

3. 生物活性与化学合成

ent-卡乌烯二萜,包括 ent-卡乌烯醛,以其广泛的生物活性谱而闻名,并在传统疗法中得到应用。ent-卡乌烯二萜的化学结构和生物活性已得到广泛研究,表明其具有药理潜力,尤其是在抗癌治疗中 (丁等人,2017)。

4. 排放和环境相互作用

研究还探讨了 ent-卡乌烯向环境中的排放,例如从植物中以顶空形式释放。这种现象表明了由 ent-卡乌烯及其衍生物介导的潜在生态相互作用 (大塚等人,2004)。

未来方向

Future research could focus on further elucidating the roles of ent-Kaurenal in plant growth and development, as well as exploring its potential applications in agriculture and medicine . Additionally, more studies could be conducted to fully understand the biosynthesis pathway of ent-Kaurenal and its regulation .

属性

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVDWHQNFTFBW-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332096 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

ent-Kaurenal | |

CAS RN |

14046-84-5 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 116 °C | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)